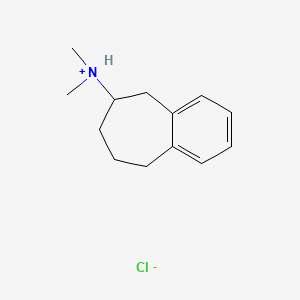
(+-)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride is a chemical compound with a complex structure that includes a benzocycloheptene ring system. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride typically involves multiple steps, including the formation of the benzocycloheptene ring and the introduction of the dimethylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(±)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(±)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (±)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Etonitazene: A synthetic opioid with a similar structure.
Metonitazene: Another synthetic opioid with structural similarities.
Isotonitazene: A related compound with similar pharmacological properties.
Uniqueness
(±)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride is unique due to its specific structural features and the range of applications it has in scientific research. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in both academic and industrial settings.
Properties
CAS No. |
56485-55-3 |
|---|---|
Molecular Formula |
C13H20ClN |
Molecular Weight |
225.76 g/mol |
IUPAC Name |
dimethyl(6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)azanium;chloride |
InChI |
InChI=1S/C13H19N.ClH/c1-14(2)13-9-5-8-11-6-3-4-7-12(11)10-13;/h3-4,6-7,13H,5,8-10H2,1-2H3;1H |
InChI Key |
OTSZBWBSQMNPNV-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC2=CC=CC=C2C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















